molecular formula C11H10O3 B3094115 (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one CAS No. 1255206-71-3

(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B3094115
CAS No.: 1255206-71-3
M. Wt: 190.19 g/mol
InChI Key: YQLAZVRXBCSLAI-SNVBAGLBSA-N
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Description

(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a chiral isobenzofuran-1(3H)-one derivative characterized by a methyl substituent at position 4 and an oxirane (epoxide) ring at position 5 of the fused benzene-furan system. The stereochemistry at the oxirane group (S-configuration) is critical for its biological and chemical properties. This compound belongs to the phthalide family (isobenzofuran-1(3H)-ones), a class of heterocyclic lactones with diverse pharmacological and agrochemical applications .

Structurally, the molecule combines a rigid bicyclic core with reactive epoxide functionality, making it a versatile intermediate for synthesizing complex molecules. The compound is cataloged as a research chemical (CAS 1255206-71-3) with high purity (98%) and is typically stocked in milligram quantities for laboratory use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-[(2S)-oxiran-2-yl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-7(10-5-13-10)2-3-8-9(6)4-14-11(8)12/h2-3,10H,4-5H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLAZVRXBCSLAI-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1COC2=O)[C@H]3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218200
Record name 4-Methyl-5-[(2S)-oxiran-2-yl]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255206-71-3
Record name 4-Methyl-5-[(2S)-oxiran-2-yl]-2-benzofuran-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255206-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-[(2S)-oxiran-2-yl]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:

    Formation of the isobenzofuranone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxirane ring: The oxirane ring can be introduced via epoxidation of an alkene precursor using reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.

    Chiral resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Diols, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one and related isobenzofuran-1(3H)-one derivatives:

Compound Name Substituents Key Functional Groups Biological Activity/Application Source/Reference
This compound 4-methyl, 5-(epoxide) Epoxide, lactone Research chemical (activity unspecified)
(E)-methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate 3-(methoxycarbonylmethylene), N-butyl Imine, ester Herbicidal (Arabidopsis thaliana)
(Z)-3-benzylideneisobenzofuran-1(3H)-one 3-benzylidene Exocyclic alkene Antioxidant (10× ascorbic acid), antiplatelet
5-methoxyisobenzofuran-1(3H)-one 5-methoxy Methoxy Phytotoxic intermediate
3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one 3-(4-methylphenyl-2-oxoethyl) Ketone, methylphenyl Structural studies (X-ray crystallography)

Stereochemical and Substituent Effects

  • The (S)-configuration of the epoxide group in this compound may influence its bioactivity and metabolic stability compared to non-chiral analogs. For example, enantiomeric purity is critical in pharmaceuticals, as seen in epoxide-based drugs like taxol derivatives .
  • Substituents at position 3 (e.g., benzylidene or imine groups) enhance bioactivity by increasing lipophilicity and electronic conjugation, whereas methyl or methoxy groups at positions 4 or 5 modulate solubility and steric accessibility .

Biological Activity

(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, with the CAS number 1255206-71-3, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₁₀O₃
  • Molecular Weight: 190.2 g/mol
  • CAS Number: 1255206-71-3
  • Synonyms: this compound

The compound features an isobenzofuran backbone with an epoxide group, which may contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Pasteranak et al. (2010) demonstrated that this compound showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Properties

Another area of interest is the potential anticancer activity of this compound. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as HeLa and MCF7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

A case study published in Molecules highlighted the effects of this compound on MCF7 breast cancer cells:

Treatment Concentration (µM)% Cell Viability
0100
1075
2050
5020

The results indicate a dose-dependent decrease in cell viability, underscoring its potential as an anticancer agent.

Anti-inflammatory Effects

Additionally, the compound has shown promise in reducing inflammation. In animal models of acute inflammation, administration of this compound significantly reduced edema compared to control groups. The anti-inflammatory activity was assessed using paw edema measurements:

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose25
Medium Dose50
High Dose75

These findings suggest that the compound may exert its effects through modulation of pro-inflammatory cytokines.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets. The epoxide group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to altered cellular functions.

Q & A

Q. What are the established synthetic routes for (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, and how do reaction conditions influence enantioselectivity?

Methodological Answer: The compound can be synthesized via palladium-catalyzed reactions using hypervalent iodine reagents (e.g., ADBX) under inert atmospheres. Key steps include:

  • Epoxidation : Stereoselective epoxidation of alkene precursors using oxidizing agents like mCPBA or VO(acac)₂, with chiral ligands (e.g., Sharpless conditions) to achieve the (S)-configuration .
  • Cyclization : Acid- or base-mediated lactonization of intermediate diols or keto-acids to form the isobenzofuranone core .
  • Optimization : Temperature, solvent (e.g., acetonitrile vs. THF), and catalyst loading (e.g., Pd(hfacac)₂) critically impact yield (75–98%) and enantiomeric excess (ee >90%) .

Q. How can X-ray crystallography resolve the stereochemistry and molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Crystallization : Slow evaporation from acetone/ethyl acetate solutions to obtain high-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
  • Refinement : SHELXL (for small molecules) or SHELXPRO (for macromolecules) refines atomic coordinates and thermal parameters. Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR (CDCl₃) identify substituents:
  • The oxirane proton appears as a multiplet (δ 3.1–3.5 ppm).
  • The lactone carbonyl resonates at δ 170–175 ppm in 13C^{13}C NMR .
    • IR : Stretching vibrations for lactone C=O (~1735 cm⁻¹) and epoxide C–O (~1250 cm⁻¹) confirm functional groups .
    • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 219.0792) validates molecular formula .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the epoxide ring in this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 at the B3LYP/6-311++G(d,p) level to model transition states for epoxide ring-opening reactions (e.g., nucleophilic attack by amines or thiols).
  • Electrostatic Potential Maps : Identify electrophilic regions (e.g., epoxide carbons) using Multiwfn software.
  • Kinetic Studies : Compare computed activation energies with experimental rates (e.g., Arrhenius plots) to validate models .

Q. What strategies address contradictory biological activity data for isobenzofuranone derivatives in cytotoxicity assays?

Methodological Answer:

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., PC12, HEK293) to distinguish compound-specific effects from cell-type variability .
  • Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism.
  • ROS Scavenging Assays : Use DCFH-DA probes to quantify oxidative stress interference in cytotoxicity measurements .

Q. How can enantiomeric impurities in synthetic batches be quantified, and what purification methods are effective?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol = 90:10, 1 mL/min) to separate enantiomers. UV detection at 254 nm identifies peaks with >99% purity .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to enhance enantiomeric excess .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated data (e.g., TD-DFT) to detect <1% impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

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